molecular formula C10H12N2O8S2 B14189457 Sulfuric acid--4,4'-bipyridine (2/1) CAS No. 874212-80-3

Sulfuric acid--4,4'-bipyridine (2/1)

Cat. No.: B14189457
CAS No.: 874212-80-3
M. Wt: 352.3 g/mol
InChI Key: XUFYDIRKFWSTJI-UHFFFAOYSA-N
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Description

Sulfuric acid–4,4’-bipyridine (2/1) is a coordination compound formed by the interaction of sulfuric acid and 4,4’-bipyridine in a 2:1 molar ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sulfuric acid–4,4’-bipyridine (2/1) typically involves the reaction of 4,4’-bipyridine with sulfuric acid under controlled conditions. One common method involves gradually adding 4,4’-bipyridine to a solution of sulfuric acid while maintaining constant stirring. The reaction mixture is then heated to facilitate the formation of the coordination compound. The resulting product is purified through recrystallization or other suitable methods .

Industrial Production Methods

Industrial production of sulfuric acid–4,4’-bipyridine (2/1) may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control to ensure its purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Sulfuric acid–4,4’-bipyridine (2/1) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving sulfuric acid–4,4’-bipyridine (2/1) include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from reactions involving sulfuric acid–4,4’-bipyridine (2/1) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield bipyridinium salts, while reduction reactions may produce bipyridine derivatives .

Scientific Research Applications

Sulfuric acid–4,4’-bipyridine (2/1) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of sulfuric acid–4,4’-bipyridine (2/1) involves its ability to coordinate with metal ions and other molecules through its bipyridine moiety. This coordination can influence the reactivity and stability of the compound, making it useful in various catalytic and biological processes. The molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfuric acid–4,4’-bipyridine (2/1) is unique due to its specific coordination with sulfuric acid, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

874212-80-3

Molecular Formula

C10H12N2O8S2

Molecular Weight

352.3 g/mol

IUPAC Name

4-pyridin-4-ylpyridine;sulfuric acid

InChI

InChI=1S/C10H8N2.2H2O4S/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-5(2,3)4/h1-8H;2*(H2,1,2,3,4)

InChI Key

XUFYDIRKFWSTJI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC=NC=C2.OS(=O)(=O)O.OS(=O)(=O)O

Origin of Product

United States

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